3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid 3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16722891
InChI: InChI=1S/C18H15F3N2O3/c1-11-6-7-15(12(2)8-11)23(17(26)18(19,20)21)22-10-13-4-3-5-14(9-13)16(24)25/h3-10H,1-2H3,(H,24,25)
SMILES:
Molecular Formula: C18H15F3N2O3
Molecular Weight: 364.3 g/mol

3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid

CAS No.:

Cat. No.: VC16722891

Molecular Formula: C18H15F3N2O3

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid -

Specification

Molecular Formula C18H15F3N2O3
Molecular Weight 364.3 g/mol
IUPAC Name 3-[[(2,4-dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid
Standard InChI InChI=1S/C18H15F3N2O3/c1-11-6-7-15(12(2)8-11)23(17(26)18(19,20)21)22-10-13-4-3-5-14(9-13)16(24)25/h3-10H,1-2H3,(H,24,25)
Standard InChI Key YPCOBSWQCXGVEZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)C(=O)O)C

Introduction

3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid is a complex organic compound featuring a hydrazone functional group, which is significant in medicinal chemistry due to its biological activity. The compound's structure includes a benzoic acid moiety connected to a hydrazone functional group, further substituted with a 2,4-dimethylphenyl group and a trifluoroacetyl group. These substituents contribute to the compound's distinct chemical properties and potential biological activities.

Synthesis

The synthesis of 3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid typically involves a multi-step reaction process:

  • Condensation Reaction: The formation of the hydrazone involves the condensation of a carbonyl compound (like trifluoroacetyl) with a hydrazine derivative.

  • Reaction with Benzoic Acid Derivatives: The hydrazone is then reacted with benzoic acid derivatives to form the final compound.

Biological Activity and Applications

Research on similar compounds suggests potential biological activities:

  • Anti-inflammatory and Anti-cancer Properties: Compounds with hydrazone groups often exhibit anti-inflammatory and anti-cancer properties by inhibiting specific pathways related to cell proliferation and apoptosis.

  • Mechanism of Action: The trifluoroacetyl group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets such as enzymes or receptors.

Table: Comparison of Related Compounds

CompoundMolecular Weight (g/mol)Functional GroupsPotential Biological Activities
3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid364.32Hydrazone, Benzoic Acid, 2,4-Dimethylphenyl, TrifluoroacetylAnti-inflammatory, Anti-cancer
4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acidNot specifiedThiazolidine, Benzoic AcidNot specified
2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid346.71Chloro, Methylsulfonyl, TrifluoroethoxyNot specified

Notes on the Table:

  • The molecular weight and specific biological activities for 3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid are not explicitly detailed in available sources but are inferred from similar compounds.

  • The table highlights the diversity of functional groups and potential applications in organic chemistry and pharmacology.

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